Clinical Non-Inferiority in Sputum Conversion with Potential Dosing Advantage
In a head-to-head clinical trial of 146 smear-positive pulmonary tuberculosis patients, the Rifamdin-containing regimen demonstrated statistically non-inferior sputum conversion rates compared to the Rifampicin-containing regimen [1]. The study also noted that the Rifamdin regimen was 'more cheaper' and had 'rather low' toxicity, suggesting a favorable cost-effectiveness and safety profile for procurement [2].
| Evidence Dimension | Sputum conversion rate at 6 months |
|---|---|
| Target Compound Data | 95.3% |
| Comparator Or Baseline | Rifampicin: 97.2% |
| Quantified Difference | 1.9 percentage points (non-significant difference) |
| Conditions | 146 smear-positive pulmonary tuberculosis patients in a rural setting; Rifamdin regimen (2 SHDZ/4 D2H2) vs Rifampicin regimen (2 SHRZ/4 R2H2). |
Why This Matters
This evidence supports Rifamdin as a clinically equivalent, potentially more cost-effective alternative to rifampicin in tuberculosis short-course chemotherapy.
- [1] Lu Q. A comparison of therapeutic effectiveness between rifamdin-regimen and rifampicin-regimen in pulmonary tuberculosis. Zhonghua Jie He He Hu Xi Za Zhi. 1988 Aug;11(4):225-7, 255. PMID: 3228902. View Source
- [2] DocumentsDelivered.com abstract. A comparison of therapeutic effectiveness between rifamdin-regimen and rifampicin-regimen in pulmonary tuberculosis. View Source
